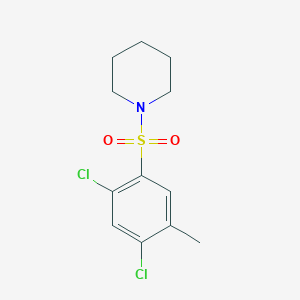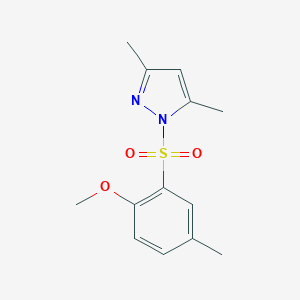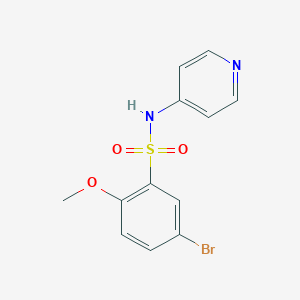
N-(3-Imidazol-1-il-propil)-5-isopropil-2-metoxi-4-metil-bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is a complex organic compound featuring an imidazole ring, a propyl chain, and a benzenesulfonamide moiety
Aplicaciones Científicas De Investigación
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial or antifungal agent due to the presence of the imidazole ring, which is known for its biological activity.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and binding mechanisms due to its complex structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting imidazole with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions to form N-(3-imidazol-1-yl-propyl)amine.
Sulfonamide Formation: The next step involves the sulfonation of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with the previously synthesized N-(3-imidazol-1-yl-propyl)amine. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl sulfonamides.
Mecanismo De Acción
The mechanism by which N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity. The sulfonamide group can participate in various biochemical pathways, potentially inhibiting enzyme activity or altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and used in material science.
5-Isopropyl-2-methoxy-4-methylbenzenesulfonamide: A simpler analog lacking the imidazole ring, used in medicinal chemistry.
Uniqueness
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is unique due to the combination of the imidazole ring and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide, highlighting its synthesis, reactivity, applications, and unique characteristics
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-13(2)15-11-17(16(23-4)10-14(15)3)24(21,22)19-6-5-8-20-9-7-18-12-20/h7,9-13,19H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNIOGQJFGUNNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2C=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)

